Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclization Reactions
Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate and related compounds are involved in various synthesis and cyclization reactions. For instance, the compound is part of processes that yield highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulations, indicating its utility in synthesizing complex molecular structures (Zhu et al., 2003). Similarly, reactions involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide highlight the compound's role in forming triazinones and diones, showcasing its versatility in heterocyclic chemistry (Vetyugova et al., 2018).
Novel Tetrahydropyrimidines Synthesis
Research into microwave-mediated, catalyst- and solvent-free reactions involving analogs of the compound has led to the synthesis of novel tetrahydropyrimidines. This method underscores the potential for efficient and environmentally friendly synthetic routes in medicinal chemistry and drug design (Harikrishnan et al., 2013).
Polymorphism in Pharmaceutical Compounds
The study of polymorphism in pharmaceutical compounds, including those related to this compound, is crucial for understanding the physical and chemical stability of drug substances. Spectroscopic and diffractometric techniques have been used to characterize different polymorphic forms, highlighting the importance of solid-state analysis in the pharmaceutical industry (Vogt et al., 2013).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents, with some showing promising activity against various bacterial and fungal strains (Hossan et al., 2012).
Mechanism of Action
Target of Action
The compound “Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate” is a pyrimidine derivative. Pyrimidine derivatives have been found to exhibit diverse biological activities, including anticancer , antiviral , and antimicrobial effects . The specific targets of this compound would depend on its exact structure and functional groups, which could interact with various enzymes, receptors, or other proteins in the body.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, pyrimidine derivatives can interact with their targets by forming hydrogen bonds, hydrophobic interactions, or other types of chemical bonds, leading to changes in the function of the target proteins .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Pyrimidine derivatives have been found to affect various biochemical pathways, including those involved in cell division, viral replication, and bacterial growth .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For example, if it has anticancer activity, it might inhibit cell division or induce apoptosis in cancer cells .
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-4-23-17(22)12(3)25-18-19-14-9-10-24-15(14)16(21)20(18)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJXTSETOZIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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